N-(4-Iodophenyl)-2-methylbutanamide
Description
N-(4-Iodophenyl)-2-methylbutanamide is an aryl-substituted amide derivative characterized by a 2-methylbutanamide backbone and a 4-iodophenyl substituent.
Properties
Molecular Formula |
C11H14INO |
|---|---|
Molecular Weight |
303.14g/mol |
IUPAC Name |
N-(4-iodophenyl)-2-methylbutanamide |
InChI |
InChI=1S/C11H14INO/c1-3-8(2)11(14)13-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3,(H,13,14) |
InChI Key |
LAXJNVKDIOZWJO-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)I |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Specific Trends :
- Lipophilicity : The iodine substituent significantly increases logP compared to smaller halogens (F, Cl, Br) due to its larger atomic radius and polarizability .
- Electronic Effects: Despite iodine’s electron-withdrawing inductive effect, its resonance-donating capability may stabilize the amide bond, a feature less pronounced in fluorine analogs .
- Biological Activity : In related maleimide derivatives (e.g., N-(4-iodophenyl)maleimide), halogen size (F, Cl, Br, I) showed minimal impact on inhibitory potency (IC₅₀ ~4–7 μM), suggesting electronic effects dominate over steric hindrance in enzyme binding .
Physicochemical Properties vs. Functional Group Modifications
- Alkyl vs. Aryl Substituents: N-(4-Butylphenyl)-2-methylbutanamide (C₁₅H₂₃NO) exhibits reduced crystallinity compared to halogenated analogs, attributed to the flexible butyl chain disrupting molecular packing .
- Amino-Substituted Analogs: N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide (C₁₈H₂₂N₂O₂) demonstrates higher hydrogen-bonding capacity (H-bond donors = 2) and solubility in polar solvents, contrasting with the hydrophobic iodine-substituted derivative .
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